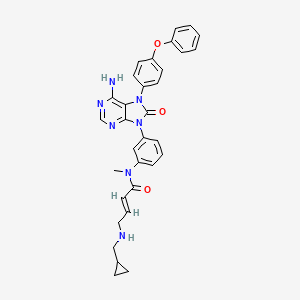

(E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide

Description

The compound (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide is a structurally complex molecule featuring a purine core substituted with a 4-phenoxyphenyl group at position 7 and a phenyl-linked enamide side chain modified with a cyclopropylmethylamino moiety. Key structural attributes include:

- Purine backbone: A 6-amino-8-oxo purine system, which is a common pharmacophore in kinase inhibitors and nucleotide analogs.

- 4-Phenoxyphenyl substituent: Enhances hydrophobic interactions and π-π stacking in target binding.

- (E)-but-2-enamide side chain: Provides conformational rigidity and hydrogen-bonding capacity.

- Cyclopropylmethylamino group: Introduces steric and electronic effects that may influence solubility and metabolic stability.

Properties

Molecular Formula |

C32H31N7O3 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

(E)-N-[3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]phenyl]-4-(cyclopropylmethylamino)-N-methylbut-2-enamide |

InChI |

InChI=1S/C32H31N7O3/c1-37(28(40)11-6-18-34-20-22-12-13-22)24-7-5-8-25(19-24)39-31-29(30(33)35-21-36-31)38(32(39)41)23-14-16-27(17-15-23)42-26-9-3-2-4-10-26/h2-11,14-17,19,21-22,34H,12-13,18,20H2,1H3,(H2,33,35,36)/b11-6+ |

InChI Key |

HJMLNYOGLXXBQY-IZZDOVSWSA-N |

Isomeric SMILES |

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)/C=C/CNCC6CC6 |

Canonical SMILES |

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C=CCNCC6CC6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with purine derivatives and enamide-containing molecules. Notable analogs include:

Table 1: Structural Features of Target Compound and Analogs

Key Observations :

- The EP compound (Example 19(5)) shares the purine core and phenoxyphenyl group but replaces the cyclopropylmethylamino with an azetidinyl ring, which may reduce steric hindrance but increase ring strain .

- Enamide-containing compounds like the decenamide derivative lack the purine scaffold but share conformational rigidity, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Properties

Using similarity indexing methodologies (e.g., Tanimoto coefficient) , the target compound’s properties can be compared to analogs:

Table 2: Molecular and Pharmacokinetic Properties

Key Observations :

- The cyclopropyl group may improve metabolic stability compared to the azetidinyl analog, as cyclopropane rings are less prone to oxidative degradation .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity profiles (as in ) indicates that structurally related compounds often share modes of action :

- Purine analogs : Likely target kinases or epigenetic regulators (e.g., HDACs, methyltransferases) due to nucleotide mimicry.

- Enamide-containing compounds : Exhibit anti-inflammatory or anticancer activity via protein binding (e.g., tubulin inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.